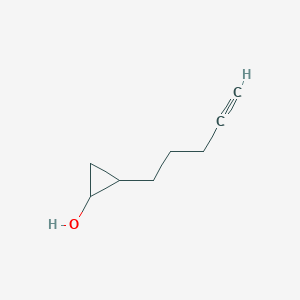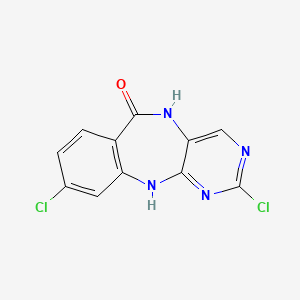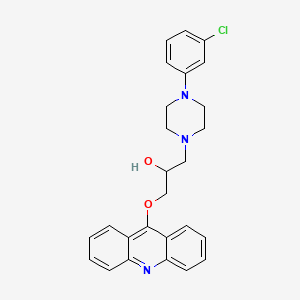
2-Pent-4-ynyl-cyclopropanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,2R)-2-(Pent-4-yn-1-yl)cyclopropanol is a chiral cyclopropanol derivative with a pent-4-yn-1-yl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-2-(Pent-4-yn-1-yl)cyclopropanol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as cyclopropane and pent-4-yn-1-ol.
Cyclopropanation: The cyclopropanation of pent-4-yn-1-ol can be achieved using a suitable cyclopropanating agent, such as diethylzinc and diiodomethane, under controlled conditions.
Chiral Resolution: The resulting racemic mixture can be resolved into its enantiomers using chiral chromatography or enzymatic resolution techniques.
Industrial Production Methods
Industrial production of (1R,2R)-2-(Pent-4-yn-1-yl)cyclopropanol may involve:
Large-Scale Cyclopropanation: Scaling up the cyclopropanation reaction using industrial-grade reagents and optimized reaction conditions.
Purification: Employing large-scale chromatographic techniques or crystallization methods to purify the desired enantiomer.
Quality Control: Implementing rigorous quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
(1R,2R)-2-(Pent-4-yn-1-yl)cyclopropanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents such as pyridinium chlorochromate or potassium permanganate.
Reduction: The alkyne moiety can be reduced to an alkene or alkane using hydrogenation catalysts like palladium on carbon.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like tosyl chloride or thionyl chloride.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate, potassium permanganate, or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.
Substitution: Tosyl chloride in the presence of a base or thionyl chloride under reflux conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of tosylates or chlorides.
Scientific Research Applications
(1R,2R)-2-(Pent-4-yn-1-yl)cyclopropanol has several scientific research applications:
Organic Synthesis: Used as a chiral building block in the synthesis of complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design and development.
Biological Studies: Studied for its interactions with biological macromolecules and potential biological activities.
Industrial Applications: Used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1R,2R)-2-(Pent-4-yn-1-yl)cyclopropanol depends on its specific application:
Organic Synthesis: Acts as a chiral building block, facilitating the formation of enantiomerically pure compounds.
Medicinal Chemistry: May interact with specific molecular targets, such as enzymes or receptors, to exert its biological effects.
Biological Studies: May modulate biological pathways through interactions with proteins or nucleic acids.
Comparison with Similar Compounds
Similar Compounds
(1S,2S)-2-(Pent-4-yn-1-yl)cyclopropanol: The enantiomer of (1R,2R)-2-(Pent-4-yn-1-yl)cyclopropanol.
(1R,2R)-2-(Pent-4-yn-1-yl)cyclopropanone: The ketone derivative of (1R,2R)-2-(Pent-4-yn-1-yl)cyclopropanol.
(1R,2R)-2-(Pent-4-yn-1-yl)cyclopropylamine: The amine derivative of (1R,2R)-2-(Pent-4-yn-1-yl)cyclopropanol.
Uniqueness
(1R,2R)-2-(Pent-4-yn-1-yl)cyclopropanol is unique due to its specific chiral configuration and the presence of both a cyclopropanol and an alkyne moiety. This combination of structural features makes it a valuable compound for various synthetic and research applications.
Properties
Molecular Formula |
C8H12O |
|---|---|
Molecular Weight |
124.18 g/mol |
IUPAC Name |
2-pent-4-ynylcyclopropan-1-ol |
InChI |
InChI=1S/C8H12O/c1-2-3-4-5-7-6-8(7)9/h1,7-9H,3-6H2 |
InChI Key |
NLHROWOWTHQMEZ-UHFFFAOYSA-N |
Canonical SMILES |
C#CCCCC1CC1O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![8'-Methoxy-3-methyl-6'-nitrospiro[1,3-benzothiazole-2,2'-1,3-benzoxazine]](/img/structure/B12814524.png)

![4-Amino-1H-benzo[d]imidazole-6-thiol](/img/structure/B12814542.png)
![2-Bromo-6,7-dimethylbenzo[d]thiazole](/img/structure/B12814551.png)


![magnesium;5-methoxy-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]benzimidazol-1-ide;dihydrate](/img/structure/B12814559.png)



![9-ethyl-9,14,20-triazapentacyclo[11.7.0.02,10.03,8.014,18]icosa-1(13),2(10),3,5,7,11,15,17,19-nonaene](/img/structure/B12814569.png)

![(4-Iodo-phenyl)-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)-amine](/img/structure/B12814577.png)
